2-(Acetylamino)-4-phenylbutanoic acid
Overview
Description
2-(Acetylamino)-4-phenylbutanoic acid belongs to the class of organic compounds known as N-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom . The molecular formula is C9H9NO3 .
Molecular Structure Analysis
The title compound crystallizes in the orthorhombic space group Fdd 2 with unit cell parameters a = 10.848(1) Å, b = 30.264(1) Å and c = 10.577(1) Å, V = 3472.47(2) Å3, and Z = 4 . Nitrogen of the amide group and carbon atom of the acid group deviate significantly below and above the plane of the phenyl ring . The crystal cohesion is accentuated by N—H⋅⋅⋅O and O—H⋅⋅⋅O hydrogen bonds .
Scientific Research Applications
Synthesis and Optimization
2-(Acetylamino)-4-phenylbutanoic acid, an important intermediate for ACE inhibitors, has been a subject of research in the context of synthesis optimization. A study by Ahmad et al. (2011) utilized response surface methodology to optimize the synthesis of this compound, achieving a high yield of 98% under certain conditions (Ahmad, Oh & Shukor, 2011).
Quantum Computational and Docking Studies
Raajaraman et al. (2019) conducted a comprehensive study combining density functional theory calculations, spectroscopic analysis, and ligand-protein docking studies to examine the properties and potential pharmaceutical applications of this compound derivatives (Raajaraman, Sheela & Muthu, 2019).
Enzymatic Hydrolysis and Enantioselective Synthesis
Research by Zhu et al. (2010, 2011) on the asymmetric hydrogenation of related compounds showcases the potential of enzymatic processes in the enantioselective synthesis of derivatives, which are crucial for the production of ACE inhibitors (Zhu, Meng, Fan, Xie & Zhang, 2010; Zhu, Chen, Meng, Fan, Xie & Zhang, 2011).
Applications in Pharmaceutical Chemistry
The molecule has been studied for its role in the synthesis of various pharmaceutical compounds. For instance, Larissegger-Schnell et al. (2005) explored its use in the deracemization of hydroxy acids, a crucial step in the synthesis of virus protease and ACE inhibitors (Larissegger-Schnell, Kroutil & Faber, 2005).
Inhibitory Effects and Molecular Docking
Edelson and Keeley (1963) investigated the inhibitory effects of 2-Amino-3-phenylbutanoic acid on certain bacterial strains, highlighting its potential biological activity. This type of research could provide insights into novel applications of the compound in microbiology and pharmaceuticals (Edelson & Keeley, 1963).
Advanced Oxidation Chemistry
Vogna et al. (2002) delved into the advanced oxidation chemistry of paracetamol, which included the study of compounds like 4-acetylaminoresorcine, a derivative of this compound. Such studies are essential for understanding the degradation pathways and environmental impact of pharmaceutical compounds (Vogna, Marotta, Napolitano & d’Ischia, 2002).
Safety and Hazards
Future Directions
While specific future directions for 2-(Acetylamino)-4-phenylbutanoic acid are not mentioned in the search results, advancements in glycan sequencing will promote the development of basic research and facilitate the discovery of glycan-based drugs and disease markers . This could potentially foster progress in glycoscience and even life sciences .
Mechanism of Action
Target of Action
The primary target of 2-(Acetylamino)-4-phenylbutanoic acid is Glycine oxidase . This enzyme is found in Bacillus subtilis, a bacterium, and plays a crucial role in the metabolism of glycine, an amino acid .
Mode of Action
The compound interacts with its target, Glycine oxidase, by undergoing a process known as oxidative deamination . This process involves the removal of an amino group from the compound, which is then replaced by a keto group . The result of this interaction is the production of alpha-keto acids, ammonia/amine, and hydrogen peroxide .
Biochemical Pathways
The interaction of this compound with Glycine oxidase affects the glycine metabolism pathway . This pathway is responsible for the synthesis and degradation of glycine, an amino acid that plays a vital role in protein synthesis and other metabolic processes . The downstream effects of this interaction include the production of alpha-keto acids, which are key intermediates in various metabolic pathways .
Pharmacokinetics
It’s important to note that the compound’sAbsorption, Distribution, Metabolism, and Excretion (ADME) properties can significantly impact its bioavailability . For instance, factors such as how well the compound is absorbed in the digestive tract, how it is distributed in the body, how it is metabolized, and how it is excreted can all influence the compound’s effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the levels of glycine and alpha-keto acids in the body . By interacting with Glycine oxidase, the compound can influence the balance of these substances, potentially affecting various metabolic processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the compound’s interaction with its target . Additionally, factors such as temperature and the presence of other substances can also impact the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is hypothesized that this compound may have varying effects over time, potentially related to its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is hypothesized that this compound may have different effects at different dosages, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is hypothesized that this compound may be involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is hypothesized that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-acetamido-4-phenylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZAOFOKXXEOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281108 | |
Record name | 2-(acetylamino)-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-40-4, 60505-02-4 | |
Record name | NSC20162 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(acetylamino)-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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